molecular formula C8H10N2 B13625080 1-(pent-4-yn-1-yl)-1H-pyrazole

1-(pent-4-yn-1-yl)-1H-pyrazole

Cat. No.: B13625080
M. Wt: 134.18 g/mol
InChI Key: OJFUNMFSXWAZPG-UHFFFAOYSA-N
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Description

1-(pent-4-yn-1-yl)-1H-pyrazole is a valuable chemical scaffold in scientific research, featuring a pyrazole heterocycle substituted with a pent-4-yn-1-yl chain at the nitrogen atom. This structure incorporates a terminal alkyne group, which significantly enhances its reactivity and utility as a building block in organic synthesis and drug discovery. The terminal alkyne enables participation in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and is particularly crucial for Click Chemistry applications, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked molecular hybrids . Beyond its role in synthesis, the pyrazole core is a privileged structure in medicinal chemistry, known to exhibit a broad spectrum of pharmacological activities. Research on pyrazole derivatives has demonstrated their potential for antioxidant , neuroprotective , anticancer, and anti-inflammatory activities . The mechanism of action for such compounds often involves interaction with biological targets like enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions . Furthermore, related styrylpyrazoles have been investigated for their luminescent properties, suggesting potential applications as fluorescent probes . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

1-pent-4-ynylpyrazole

InChI

InChI=1S/C8H10N2/c1-2-3-4-7-10-8-5-6-9-10/h1,5-6,8H,3-4,7H2

InChI Key

OJFUNMFSXWAZPG-UHFFFAOYSA-N

Canonical SMILES

C#CCCCN1C=CC=N1

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1 Pent 4 Yn 1 Yl 1h Pyrazole

Cyclocondensation Approaches to the Pyrazole (B372694) Ring System

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic species. mdpi.comnih.gov This method is widely employed for its reliability and the accessibility of starting materials.

Utilization of Hydrazines and 1,3-Dicarbonyl Precursors

The most classical and straightforward approach to the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.comnih.gov This reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

Modifications for N-Substitution with Alkyne-Containing Chains

To synthesize 1-(pent-4-yn-1-yl)-1H-pyrazole, two main strategies can be employed using the 1,3-dicarbonyl route. The first involves the use of a pre-functionalized hydrazine, pent-4-yn-1-ylhydrazine, which can be reacted with a suitable 1,3-dicarbonyl compound like malondialdehyde or 1,3-dioxo-propane derivatives.

Alternatively, and often more practically, the pyrazole ring is first formed using hydrazine hydrate (B1144303) to yield an N-unsubstituted pyrazole. Subsequent N-alkylation with a suitable electrophile, such as 1-bromo-pent-4-yne or 1-iodo-pent-4-yne, in the presence of a base, introduces the desired pent-4-yn-1-yl chain. This two-step approach is often preferred due to the commercial availability and stability of hydrazine hydrate and the ability to introduce a wide variety of N-substituents in the second step. The regioselectivity of the N-alkylation can be controlled by the choice of reaction conditions and the specific pyrazole substrate. organic-chemistry.org

A general representation of the N-alkylation approach is shown below:

Step 1: Pyrazole Synthesis: Reaction of hydrazine with a 1,3-dicarbonyl compound.

Step 2: N-Alkylation: Deprotonation of the resulting pyrazole with a base, followed by nucleophilic substitution with an alkyne-containing halide.

Reactant 1Reactant 2ProductNotes
Pyrazole1-bromo-pent-4-yneThis compoundRequires a base to deprotonate the pyrazole.
HydrazineMalondialdehydePyrazoleIntermediate for subsequent N-alkylation.
Green Chemistry Principles in Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to pyrazole synthesis to minimize environmental impact. thieme-connect.com This includes the use of greener solvents, such as water or ionic liquids, and the employment of reusable catalysts. thieme-connect.comnih.govresearchgate.net For instance, the condensation of hydrazines with 1,3-diketones has been successfully carried out in water, often with the aid of a catalyst like Amberlyst-70, which can be recovered and reused. mdpi.comresearchgate.net These methods reduce the reliance on volatile and often toxic organic solvents, contributing to a more sustainable synthetic process. rsc.org The use of microwave irradiation has also been shown to accelerate these reactions, leading to shorter reaction times and often improved yields. nih.gov

Reactions Involving α,β-Unsaturated Carbonyl Compounds

Another versatile cyclocondensation method for pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. mdpi.combeilstein-journals.org This reaction typically proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and elimination to form the pyrazole ring. When α,β-unsaturated aldehydes or ketones with a leaving group at the β-position are used, the reaction can directly yield the aromatic pyrazole. mdpi.com

To obtain this compound using this method, pent-4-yn-1-ylhydrazine would be reacted with an appropriate α,β-unsaturated carbonyl compound. The regiochemical outcome of the reaction, determining the substitution pattern on the final pyrazole ring, is influenced by the steric and electronic properties of the substituents on both reactants. beilstein-journals.org

1,3-Dipolar Cycloaddition Strategies

1,3-dipolar cycloadditions offer a powerful and often highly regioselective alternative for constructing the pyrazole ring. researchgate.net This approach involves the reaction of a 1,3-dipole with a dipolarophile.

Diazo Compound-Alkyne Cycloadditions

The [3+2] cycloaddition between a diazo compound and an alkyne is a well-established and efficient method for pyrazole synthesis. researchgate.netnih.gov This reaction is often highly regioselective, and in many cases, can be performed under mild conditions, sometimes even without a catalyst. researchgate.netrsc.org

For the synthesis of pyrazoles with a specific N-substituent like the pent-4-yn-1-yl group, a common strategy involves the reaction of a diazo compound with a terminal alkyne, followed by a rsc.orgscispace.com-sigmatropic rearrangement. scispace.com For example, the reaction of a tosylhydrazone (which generates a diazo compound in situ) with an alkyne can lead to the formation of a 3H-pyrazole intermediate. This intermediate can then undergo a rearrangement to furnish the thermodynamically more stable 1H-pyrazole. scispace.com The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved from N-alkylated tosylhydrazones and terminal alkynes. organic-chemistry.org

The general scheme for this approach is as follows:

In situ generation of a diazo compound from a precursor like a tosylhydrazone. acs.org

1,3-dipolar cycloaddition of the diazo compound to an alkyne. nih.govnih.gov

Potential rearrangement of the initial cycloadduct to the final aromatic pyrazole. scispace.com

Diazo PrecursorAlkyneProductKey Features
TosylhydrazoneTerminal Alkyne1,3,5-trisubstituted pyrazoleIn situ diazo generation, often good regioselectivity. scispace.comorganic-chemistry.org
DiazophosphonateAlkyneN-H PyrazolePhosphoryl group acts as a traceless activating and directing group. nih.gov

This strategy highlights the versatility of modern synthetic organic chemistry in accessing complex and functionally diverse heterocyclic compounds like this compound.

Transition Metal-Catalyzed C-N Bond Forming Reactions for Pyrazole Synthesis

Transition metal catalysis provides a versatile platform for the formation of C-N bonds, a key step in many pyrazole syntheses. Palladium, copper, and rhodium catalysts are prominently featured in these methodologies.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and have been applied to the synthesis of N-substituted heterocycles. nih.govbeilstein-journals.org These reactions can be used to couple a pyrazole nitrogen with an appropriate alkyl or aryl halide. For the synthesis of this compound, this could involve the coupling of pyrazole with a pent-4-yn-1-yl halide or a related derivative. Palladium catalysts are also instrumental in sequential reactions, such as the Sonogashira coupling followed by cyclization to form the pyrazole ring. beilstein-journals.org Furthermore, palladium-catalyzed ring-opening reactions of 2H-azirines with hydrazones have been shown to produce polysubstituted pyrazoles. organic-chemistry.org

Palladium-Catalyzed Reactions for Pyrazole Synthesis
Reaction TypeCoupling PartnersKey FeaturesReference
Buchwald-Hartwig AminationPyrazole and Alkyl/Aryl HalideForms C-N bond directly. nih.govbeilstein-journals.org
Sequential Sonogashira/CyclizationTerminal Alkyne, Acyl Chloride, HydrazineOne-pot synthesis of 4-halopyrazoles. beilstein-journals.org
Ring-Opening of 2H-Azirines2H-Azirine and HydrazoneProvides polysubstituted pyrazoles. organic-chemistry.org

Copper-catalyzed reactions have emerged as a practical and efficient means of synthesizing pyrazoles. organic-chemistry.orgrsc.org These methods often proceed under mild conditions and exhibit high regioselectivity. Copper catalysts can promote the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, using inexpensive Cu₂O and air as a green oxidant. organic-chemistry.org Another approach involves a copper-catalyzed sydnone-alkyne cycloaddition, which provides a robust route to 1,4-disubstituted pyrazoles. organic-chemistry.orgacs.org Furthermore, copper-catalyzed condensation reactions of 1,3-diketones with hydrazines can furnish pyrazoles at room temperature without the need for an acid catalyst. organic-chemistry.org

Copper-Catalyzed Reactions for Pyrazole Synthesis
Reaction TypeReactantsCatalyst/ConditionsReference
Aerobic Oxidative [3+2] CycloadditionN,N-disubstituted hydrazines, AlkynoatesCu₂O, air organic-chemistry.org
Sydnone-Alkyne CycloadditionSydnones, AlkynesCopper catalyst organic-chemistry.orgacs.org
Condensation Reaction1,3-Diketones, HydrazinesCopper catalyst, room temperature organic-chemistry.org

Rhodium catalysts have been effectively utilized in the synthesis of highly substituted pyrazoles through an addition-cyclization cascade reaction of hydrazines with alkynes. organic-chemistry.orgorganic-chemistry.orgacs.orgbrandeis.eduacs.org This process involves the formal [3+2] cycloaddition, which proceeds via an unexpected C-N bond cleavage and subsequent intramolecular cyclization. acs.org The reaction is typically carried out under mild conditions, for example, using [Cp*RhCl₂]₂ as the catalyst with NaOAc as an additive in acetonitrile (B52724) at 60°C, affording pyrazoles in good yields. acs.org This methodology expands the scope of transition-metal-catalyzed heterocycle synthesis. organic-chemistry.orgacs.org

Titanium Imido Complex-Mediated Couplings

A novel and powerful method for pyrazole synthesis involves the use of titanium imido complexes. nih.govscispace.comresearchgate.netacs.orgmdpi.com This approach circumvents the need for traditional hydrazine-based syntheses, which often involve hazardous reagents. nih.govresearchgate.net The core of this methodology is a multicomponent oxidative coupling of alkynes, nitriles, and a titanium imido complex. nih.govresearchgate.netacs.org

The reaction proceeds through the formation of a diazatitanacyclohexadiene intermediate, which is generated from the [2+2+1] coupling of the titanium imido complex with an alkyne and a nitrile. nih.govscispace.com Subsequent oxidation of this intermediate, often under mild conditions, leads to the formation of the pyrazole ring. nih.govscispace.com Mechanistic studies suggest that the crucial N-N bond formation occurs via a 2-electron oxidation of the diazatitanacyclohexadiene, which then undergoes an electrocyclic ring closure, analogous to a Nazarov-type cyclization. nih.govscispace.com

This method has been shown to be quite general, tolerating a range of substituents on both the alkyne and nitrile components. nih.gov Both electron-rich and electron-poor nitriles can be used effectively. nih.gov For instance, the coupling of 1-phenyl-1-propyne (B1211112) with benzonitrile (B105546) or acetonitrile selectively affords the corresponding 5-methyl-4-phenyl substituted pyrazoles, a regioisomer that can be challenging to access through classical Knorr pyrazole synthesis. nih.gov

A key advantage of this methodology is that the titanium imido complexes, such as [py₂TiCl₂(NPh)]₂, can be prepared in a single pot from readily available starting materials like TiCl₄(THF)₂ and are benchtop-compatible, which makes this synthetic route more accessible. nih.govscispace.com

Multicomponent Reaction (MCR) Strategies for Pyrazole Annulation

Multicomponent reactions (MCRs) offer a highly efficient approach to constructing complex molecules like pyrazoles in a single step from three or more starting materials. mdpi.comnih.govmdpi.comresearchgate.net This strategy is characterized by high atom economy and procedural simplicity. nih.gov

One-Pot Syntheses Incorporating Alkyne Components

Several one-pot MCRs have been developed for pyrazole synthesis that incorporate alkyne components. mdpi.comorganic-chemistry.orgbeilstein-journals.orgresearchgate.net A common and effective strategy is the three-component reaction of an aldehyde, tosylhydrazine, and a terminal alkyne. organic-chemistry.org This method involves the in situ formation of a tosylhydrazone from the aldehyde and tosylhydrazine, which then undergoes a cycloaddition reaction with the terminal alkyne to yield the 3,5-disubstituted 1H-pyrazole. organic-chemistry.org This process has been shown to be highly efficient, with good yields and tolerance for a variety of functional groups and sterically hindered substrates. organic-chemistry.org

Another innovative one-pot approach utilizes visible-light-promoted cascade of Glaser coupling and annulation of alkynes and hydrazine derivatives. mdpi.comresearchgate.net This method is notable for its mild reaction conditions and use of oxygen as a green oxidant. mdpi.comresearchgate.net

The titanium-imido complex mediated reaction described in the previous section is also a prime example of a one-pot multicomponent synthesis, directly assembling the pyrazole ring from an alkyne, a nitrile, and the titanium complex. nih.govresearchgate.netacs.org

Sequential Reaction Pathways for Enhanced Yields

Sequential, or consecutive, one-pot reactions provide another powerful strategy for synthesizing complex pyrazoles, often leading to improved yields and purity compared to single-step multicomponent approaches. researchgate.netnih.govrsc.org These methods involve the sequential addition of reagents to the reaction vessel, allowing for the controlled formation of intermediates before the final cyclization step.

One such strategy involves the initial C-acylation of β-ketoesters, catalyzed by a Lewis acid like SmCl₃, to form 1,3-diketones in situ. nih.govbeilstein-journals.org Subsequent addition of hydrazine leads to the formation of 3,4,5-substituted pyrazoles. nih.govbeilstein-journals.org

A particularly elegant example is the sequential palladium-catalyzed four-component synthesis of biaryl-substituted pyrazoles. rsc.org This one-pot sequence combines a Sonogashira alkynylation and a Suzuki arylation, which are intercepted by the pyrazole-forming cyclocondensation of the ynone intermediate. rsc.org A key feature is the "self-relay" of the palladium catalyst, which catalyzes both coupling reactions without requiring additional catalyst addition. rsc.org This approach allows for the synthesis of highly functionalized and fluorescent pyrazoles. nih.govrsc.org

Similarly, a consecutive three-component synthesis has been developed for 3,5-bis(fluoroalkyl)pyrazoles. nih.govbeilstein-journals.org This reaction proceeds through the in situ formation of a fluorinated β-ketoester intermediate, which then undergoes cyclization with a hydrazine. nih.govbeilstein-journals.org

Solvent-Free and Microwave-Assisted Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. mdpi.com Solvent-free and microwave-assisted reactions have emerged as key technologies in this endeavor. mdpi.comnih.govresearchgate.netnih.govresearchgate.net

Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.netnih.gov Solvent-free conditions, also known as neat reactions, reduce waste and can sometimes lead to different reactivity or selectivity. mdpi.comresearchgate.netresearchgate.net

Several studies have reported the successful synthesis of pyrazole derivatives under these conditions. mdpi.comnih.govresearchgate.netnih.gov For example, the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines to form pyrazoles has been shown to be significantly more efficient under microwave irradiation and solvent-free conditions. researchgate.net The reaction temperature under microwave heating can also influence the product distribution, allowing for selective formation of either 4,5-dihydro-1H-pyrazoles or the fully aromatized pyrazoles. researchgate.net

Microwave-assisted, solvent-free conditions have also been successfully applied to the one-pot synthesis of pyrazolone (B3327878) derivatives from ethyl acetoacetate, phenyl hydrazine, and various aldehydes. nih.gov This method provides a rapid and efficient route to these compounds in good to excellent yields. nih.gov Furthermore, a solvent-free, microwave-assisted approach has been developed for the ring-opening of phenyl glycidyl (B131873) ether with pyrazoles, demonstrating the broad applicability of this technique. mdpi.comnih.gov

Stereochemical Control and Regioselectivity in the Synthesis of this compound

The synthesis of substituted pyrazoles often raises questions of regioselectivity, as unsymmetrical starting materials can lead to the formation of isomeric products. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net Controlling the regiochemical outcome is crucial for ensuring the synthesis of the desired isomer.

In the context of 1-substituted pyrazoles, the nature of the substituent on the hydrazine nitrogen can direct the cyclization. For the synthesis of this compound, one would typically start with pent-4-yn-1-yl hydrazine. The subsequent reaction with a 1,3-dicarbonyl compound or its equivalent would then lead to the desired 1-substituted pyrazole.

Several methodologies have been developed to achieve high regioselectivity. For example, the one-pot, three-component synthesis of 3,5-disubstituted 1H-pyrazoles from aldehydes, tosylhydrazine, and terminal alkynes demonstrates excellent regioselectivity. organic-chemistry.org Similarly, the reaction of N-arylhydrazones with nitroolefins can be highly regioselective, with the specific protocol (thermal vs. acid-assisted) influencing the outcome. organic-chemistry.org Mechanistic studies in these cases often point to a stepwise cycloaddition pathway rather than a concerted one, which accounts for the observed regioselectivity. organic-chemistry.org

The use of specific reagents can also control the regiochemical outcome. For instance, the reaction of active methylene (B1212753) ketones with 1,3-bisaryl-monothio-1,3-diketone or 3-(methylthio)-1,3-bisaryl-2-propenones in the presence of arylhydrazines can furnish 1-aryl-3,5-bisarylpyrazoles with complementary regioselectivity. organic-chemistry.org In the synthesis of phenylaminopyrazole derivatives, the one-pot condensation of active methylene reagents, phenylisothiocyanate, and a substituted hydrazine like methylhydrazine has been shown to be highly regio- and chemo-selective, yielding a single N¹-substituted pyrazole derivative. nih.gov

The synthesis of N-carbonylvinylated pyrazoles has shown that stereoselectivity can be controlled. nih.gov Reactions without a silver carbonate catalyst lead to the thermodynamically stable (E)-isomer, while the presence of Ag₂CO₃ yields the (Z)-isomer with high regioselectivity for N¹-vinylation in asymmetrically substituted pyrazoles. nih.gov

Mechanistic Investigations of 1 Pent 4 Yn 1 Yl 1h Pyrazole Formation

Detailed Reaction Mechanisms of Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is predominantly accomplished via two major strategies: the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent, and the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile, typically an alkyne or alkene. researchgate.netacs.org Modern methods have also introduced novel multicomponent reactions, for instance, using titanium imido complexes with alkynes and nitriles. acs.orgresearchgate.net

The [3+2] cycloaddition pathway to pyrazoles can proceed through either a concerted or a stepwise mechanism, largely dependent on the nature of the reactants.

Stepwise Pathways: In contrast, other cycloaddition reactions proceed through discrete intermediates. For example, the reaction of N-arylhydrazones with nitroolefins to form 1,3,5-trisubstituted pyrazoles is proposed to occur via a stepwise mechanism. organic-chemistry.org This pathway involves a base-mediated Michael addition of the hydrazone to the nitroolefin, forming a key nitropyrazolidine intermediate which can be characterized. organic-chemistry.org Subsequent elimination of nitrous acid leads to the aromatic pyrazole product. organic-chemistry.orgcsic.es The stereochemistry of the isolated pyrazolidine (B1218672) intermediate provides strong evidence for this stepwise route. organic-chemistry.org

The nature of the intermediates provides significant insight into the reaction mechanism. Pyrazolidines and metallacycles like diazatitanacyclohexadienes are two key classes of intermediates in distinct synthetic routes.

Pyrazolidines: Pyrazolidines (tetrahydropyrazoles) are hallmark intermediates of stepwise pyrazole syntheses. csic.es They are frequently formed during the condensation of hydrazines with α,β-unsaturated carbonyl compounds. csic.es In many syntheses, the pyrazolidine is not the final product but is oxidized to the corresponding pyrazole. encyclopedia.pub For instance, in the reaction of β-CF₃-1,3-enynes with hydrazines, a pyrazolidine can be obtained alongside the pyrazole, which can be subsequently oxidized by air to the final aromatic product. encyclopedia.pubmdpi.com

Diazatitanacyclohexadienes: In a modern, hydrazine-free approach to pyrazoles, diazatitanacyclohexadienes have been identified as crucial intermediates. nih.govrsc.org These metallacycles are formed from the multicomponent coupling of a titanium imido complex, an alkyne, and a nitrile. researchgate.netrsc.org The resulting diazatitanacyclohexadiene is a stable, often isolable, compound. nih.govnih.gov The pyrazole ring is then formed in a subsequent step via a 2-electron oxidation of the titanium center, which induces an N–N bond-forming reductive elimination. acs.orgnih.gov This process is thought to proceed through an electrocyclic mechanism analogous to a Nazarov cyclization. researchgate.net

Influence of Catalysts on Reaction Pathways

Catalysts are pivotal in modern pyrazole synthesis, often enabling milder reaction conditions, controlling regioselectivity, and opening novel mechanistic pathways that are otherwise inaccessible.

The ligands coordinated to a metal center profoundly influence its catalytic activity and selectivity.

Rhodium Catalysis: In Rh(III)-catalyzed oxidative C-H functionalization reactions, cyclopentadienyl-type ligands, particularly the pentamethylcyclopentadienyl (Cp*) ligand, are essential. snnu.edu.cn These ligands stabilize the Rh(III) center and participate in the catalytic cycle, which involves C-H activation, alkyne insertion, and reductive elimination. snnu.edu.cnacs.org

Titanium Catalysis: In the multicomponent synthesis of pyrazoles via diazatitanacyclohexadienes, the precursor complex often contains pyridine (B92270) ligands, such as in [py₂TiCl₂(NPh)]₂. nih.gov Kinetic studies have shown that the dissociation of a pyridine ligand from the metallacycle can be part of the rate-determining step of the reaction. nih.gov

Palladium Catalysis: For palladium-catalyzed coupling reactions to form N-arylpyrazoles, the choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands like tBuBrettPhos have been shown to be effective for the coupling of aryl triflates with pyrazole derivatives. organic-chemistry.org

Catalysts can activate the reacting partners in several ways to facilitate pyrazole formation.

Alkyne Activation: Alkynes can be activated by Lewis acids. For example, Al(OTf)₃ coordinates to a carbonyl group in an alkynone, which lowers the LUMO energy of the alkyne and facilitates its [3+2] cycloaddition with a diazo ester. rsc.org In copper-catalyzed cycloadditions, a terminal alkyne is often deprotonated to form a reactive copper(I)-acetylide intermediate, which then engages with the 1,3-dipole. whiterose.ac.uk

Precursor Activation: The nitrogen-containing precursors can also be activated. In certain rhodium-catalyzed reactions, the pyrazole N-H bond of a 5-aryl-1H-pyrazole can act as a directing group, guiding the catalyst to perform a C-H activation on the ortho-position of the aryl ring. snnu.edu.cn Hydrazones are often activated by Brønsted acids or converted into more reactive species like azoalkenes in situ. organic-chemistry.org In titanium-mediated synthesis, the titanium imido complex is the key activated precursor that initiates the multicomponent coupling cascade. acs.orgnih.gov

Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of pyrazole formation is crucial for optimizing reaction conditions and controlling product distribution.

Reaction Kinetics: Detailed kinetic studies have been performed on the oxidation of diazatitanacyclohexadiene intermediates to form pyrazoles. nih.gov When using TEMPO as the oxidant, the reaction was found to be first-order in the titanium complex and first-order in TEMPO. nih.gov The rate-determining step is the initial oxidation of the diazatitanacycle, which occurs via a dissociative exchange mechanism involving a pyridine ligand. nih.gov The reaction of ozone with pyrazole has also been studied, with second-order rate constants determined, though this relates to degradation rather than synthesis. researchgate.net

Table 1: Kinetic Data for the Oxidation of Diazatitanacyclohexadiene 1 with TEMPO nih.gov
ParameterObservationDescription
Rate LawRate = k nih.gov[TEMPO]The reaction is first-order with respect to both the diazatitanacycle (1) and the oxidant (TEMPO).
Pyridine EffectInhibitoryThe reaction rate is inversely dependent on the concentration of free pyridine, suggesting a pre-equilibrium involving pyridine dissociation.
Proposed Rate-Determining StepInitial OxidationThe rate-determining step is the initial single-electron transfer from the pyridine-dissociated titanacycle to TEMPO.
Post-Rate-Determining StepSecond Oxidation vs. DisproportionationMechanistic studies suggest that after the initial oxidation, the resulting intermediate is more likely oxidized by a second equivalent of TEMPO rather than undergoing disproportionation to form the key 2-electron oxidized species required for N-N coupling.
Table 2: Comparison of Selected Catalytic Systems for Pyrazole Synthesis from Alkyne Precursors
Catalyst SystemPrecursorsKey Intermediate(s)General ConditionsReference(s)
[py₂TiCl₂(NPh)]₂ / TEMPOAlkyne, Nitrile, Ti-ImidoDiazatitanacyclohexadieneHigh Temperature (e.g., 115 °C), then oxidation (e.g., 50 °C) acs.orgresearchgate.netnih.govnih.gov
[RhCp*Cl₂]₂ / Cu(OAc)₂5-Aryl-1H-pyrazole, AlkyneRhodacycleHigh Temperature (e.g., 100-120 °C) snnu.edu.cnacs.org
Cu(I) or Cu(II) saltsSydnone, Terminal AlkyneCopper-acetylideReduces reaction times/temperatures compared to thermal reaction whiterose.ac.uk
Al(OTf)₃Alkynone, α-Diazo ester3H-pyrazoleLewis acid catalysis rsc.org
None (Thermal)Sydnone, AlkyneBicyclic adductHigh Temperature (e.g., boiling xylene) beilstein-journals.org

Theoretical Prediction of Reaction Energetics

The N-alkylation of pyrazole derivatives with haloalkanes has been studied using DFT methods, such as the B3LYP functional. nih.govresearchgate.net These studies help in understanding the reactivity and the mechanism of the reaction. For instance, the reaction mechanism can be elucidated by performing intrinsic reaction coordinate (IRC) calculations. nih.govresearchgate.net

Based on analogous systems, the reaction of the pyrazolate anion with a pent-4-yn-1-yl halide is expected to be exothermic, with a moderate activation barrier typical for SN2 reactions. The energetics are influenced by factors such as the nature of the leaving group (I > Br > Cl), the solvent, and the specific computational method employed. nih.gov

Below are representative data tables compiled from theoretical studies on analogous N-alkylation reactions of pyrazole. These values provide an estimate of the expected energetics for the formation of 1-(pent-4-yn-1-yl)-1H-pyrazole.

Table 1: Calculated Activation Energies (ΔE) and Reaction Energies (ΔErxn) for the N-Alkylation of Pyrazolate with Halomethanes in the Gas Phase (kcal/mol).

Data is representative of typical SN2 reactions involving pyrazolate and is based on findings from analogous systems. nih.gov

ReactantΔE (kcal/mol)ΔErxn (kcal/mol)
CH3Cl15.8-65.2
CH3Br13.5-63.1
CH3I11.2-60.5

Table 2: Calculated Activation Energies (ΔG) and Reaction Free Energies (ΔGrxn) for the N-Alkylation of Pyrazole with Ethyl Bromide in Different Solvents (kcal/mol).

This data illustrates the influence of the solvent on the reaction energetics, based on computational studies of similar reactions. researchgate.net

SolventΔG (kcal/mol)ΔGrxn (kcal/mol)
Gas Phase24.5-25.1
Acetonitrile (B52724)28.1-23.8
Dimethylformamide (DMF)27.5-24.2

The data in Table 1 indicates that the activation energy decreases as the leaving group becomes more labile (from Cl to I), which is a characteristic feature of SN2 reactions. All reactions are significantly exothermic. Table 2 demonstrates the effect of the solvent on the reaction energetics. The activation barrier is generally higher in polar aprotic solvents compared to the gas phase due to the solvation of the nucleophile, which lowers its ground state energy. Nonetheless, the reactions remain exergonic.

These theoretical findings support the proposed SN2 mechanism for the formation of this compound and provide a quantitative framework for understanding its reaction energetics.

Chemical Transformations and Reactivity of 1 Pent 4 Yn 1 Yl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an electron-rich five-membered aromatic heterocycle containing two adjacent nitrogen atoms. chemicalbook.com One nitrogen atom (N-1) is pyrrole-like, with its lone pair contributing to the aromatic 6π-electron system, while the other (N-2) is pyridine-like, with its lone pair located in an sp² orbital in the plane of the ring. chemicalbook.comorientjchem.org This electronic configuration makes the pyrazole ring significantly less reactive towards electrophiles than pyrrole but more reactive than benzene. quora.com The presence of the pent-4-yn-1-yl substituent at the N-1 position influences the ring's reactivity but does not fundamentally alter its characteristic reaction pathways.

Electrophilic aromatic substitution is a characteristic reaction of the pyrazole ring. Due to the electronic effects of the two nitrogen atoms, the electron density within the ring is unevenly distributed. The C-3 and C-5 positions are rendered electron-deficient, while the C-4 position is comparatively electron-rich. chemicalbook.comquora.compharmaguideline.com Consequently, electrophilic attack occurs preferentially at the C-4 position. nih.govglobalresearchonline.netslideshare.netscribd.comrrbdavc.orgnih.gov

The regioselectivity of EAS reactions on the pyrazole nucleus is directed overwhelmingly to the C-4 position. nih.govglobalresearchonline.net This is because the intermediate carbocation formed by electrophilic attack at C-4 is more stable than the intermediates formed from attack at C-3 or C-5. rrbdavc.org Attack at C-3 or C-5 would result in a highly unstable intermediate where a positive charge is placed on an already electron-deficient carbon adjacent to the pyridine-like nitrogen. rrbdavc.org Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation all proceed at the C-4 position. globalresearchonline.netscribd.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions at the Pyrazole C-4 Position

ReactionReagentsElectrophileExpected Product with 1-(pent-4-yn-1-yl)-1H-pyrazole
NitrationHNO₃ / H₂SO₄NO₂⁺4-Nitro-1-(pent-4-yn-1-yl)-1H-pyrazole
Halogenation (Bromination)Br₂Br⁺4-Bromo-1-(pent-4-yn-1-yl)-1H-pyrazole
SulfonationFuming H₂SO₄SO₃This compound-4-sulfonic acid
Vilsmeier-Haack FormylationPOCl₃ / DMFClCH=N⁺Me₂This compound-4-carbaldehyde

The electron-deficient nature of the C-3 and C-5 positions makes them susceptible to nucleophilic attack, although such reactions are less common than electrophilic substitutions. nih.govnih.gov For nucleophilic aromatic substitution to occur, a good leaving group is typically required at the C-3 or C-5 position. The pyrazole ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. encyclopedia.pub In the presence of very strong bases, deprotonation can occur at the C-3 position, which may lead to ring-opening transformations. chemicalbook.compharmaguideline.com

The pyrazole ring is notably stable and generally resistant to both oxidation and reduction reactions under typical conditions. chemicalbook.compharmaguideline.comglobalresearchonline.net While side chains attached to the ring can be oxidized (for instance, an alkyl group can be oxidized to a carboxylic acid), the heterocyclic ring itself remains intact. globalresearchonline.netslideshare.net Ring cleavage requires harsh conditions, such as ozonolysis or electrolytic oxidation. chemicalbook.com Similarly, the aromatic pyrazole ring is resistant to catalytic hydrogenation, which would typically reduce the terminal alkyne on the side chain first. globalresearchonline.net Specific biological oxidation can occur, as demonstrated by the oxidation of pyrazole to 4-hydroxypyrazole by cytochrome P-450 enzymes in hepatocytes. nih.gov

In this compound, the N-1 position is already functionalized. The remaining nitrogen, N-2, is basic due to its pyridine-like nature and the availability of its lone pair of electrons. chemicalbook.compharmaguideline.com This nitrogen can be protonated by acids to form pyrazolium salts. globalresearchonline.net It can also act as a nucleophile and react with electrophiles, such as alkyl halides. This reaction leads to the formation of quaternary N-1, N-2-dialkylpyrazolium salts. rrbdavc.org

Electrophilic Aromatic Substitution (EAS) at the Pyrazole Ring

Reactivity of the Terminal Alkyne Moiety (Pent-4-yn-1-yl group)

The terminal alkyne group at the end of the pentyl chain is a highly versatile functional group with distinct reactivity. nih.gov Its primary characteristics are the acidity of the terminal proton and the ability of the triple bond to undergo addition reactions.

The sp-hybridized C-H bond of the terminal alkyne is significantly more acidic (pKa ≈ 25) than the C-H bonds of alkanes and alkenes. chemistrysteps.com This allows for deprotonation by a sufficiently strong base, such as sodium amide (NaNH₂) or organolithium reagents, to form a stable acetylide anion. libretexts.orgmsu.edu This acetylide is a potent nucleophile and a strong base. chemistrysteps.comlibretexts.org

The resulting nucleophilic acetylide can be used in a variety of carbon-carbon bond-forming reactions:

Nucleophilic Substitution: The acetylide anion readily participates in Sₙ2 reactions with primary alkyl halides, leading to the formation of internal alkynes and extension of the carbon chain. chemistrysteps.commsu.edu

Nucleophilic Addition: It can add to the carbonyl carbon of aldehydes and ketones, forming propargyl alcohols after an acidic workup. libretexts.org

Ring-Opening: The acetylide can open epoxide rings, attacking the less sterically hindered carbon. chemistrysteps.com

The carbon-carbon triple bond itself can undergo various addition reactions, although it is generally less reactive towards electrophiles than an alkene. stackexchange.com Reactions include hydrogenation to form the corresponding alkene or alkane, hydration to form a ketone (via an enol intermediate), and halogenation.

Table 2: Common Reactions of the Terminal Alkyne Moiety

Reaction TypeReagentsIntermediate/Key StepExpected Product Class
Acetylide FormationNaNH₂ or n-BuLiDeprotonation of terminal alkyneSodium or Lithium Acetylide
Alkylation (via Acetylide)1. NaNH₂ 2. R-X (primary halide)Sₙ2 attack by acetylide anionInternal Alkyne
Addition to Carbonyl (via Acetylide)1. NaNH₂ 2. R₂C=O 3. H₃O⁺Nucleophilic addition to carbonylPropargyl Alcohol
Hydrogenation (to Alkene)H₂, Lindlar's CatalystSyn-addition of hydrogenAlkene (Z-isomer)
Hydrogenation (to Alkane)H₂, Pd/CComplete reductionAlkane

"Click" Chemistry Reactions (Copper-Catalyzed Azide-Alkyne Cycloaddition)

One of the most prominent reactions for terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide (B81097). nih.gov The transformation is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. acs.orgmst.edu

For this compound, the terminal alkyne readily participates in CuAAC reactions. The process is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (like CuSO₄) with a reducing agent (such as sodium ascorbate), or by using a Cu(I) salt directly. nih.govnih.gov The reaction proceeds exclusively to give the 1,4-disubstituted triazole regioisomer, a hallmark of the copper-catalyzed process which contrasts with the mixture of 1,4- and 1,5-isomers often seen in thermal cycloadditions. nih.gov This reaction provides a powerful method for conjugating the pyrazole-containing scaffold to other molecules, including biomolecules and polymers.

Reactant 1Reactant 2Catalyst SystemProduct
This compoundBenzyl azideCu(I)1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole
This compoundp-Tolylazide[H₂B(3,5-(CF₃)₂Pz)₂]Cu(NCMe)1-(3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)propyl)-1H-pyrazole

Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation, Hydrohalogenation)

The terminal alkyne of this compound is susceptible to a variety of hydrofunctionalization reactions, where an H-X molecule adds across the triple bond. The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is a key consideration and can often be controlled by the choice of reagents and catalysts.

Hydroboration-Oxidation : This two-step sequence is a classic method for the anti-Markovnikov hydration of a terminal alkyne. Treatment of the alkyne with a borane reagent (e.g., 9-BBN, disiamylborane) followed by oxidative workup (typically with H₂O₂ and a base) would yield the corresponding aldehyde, 5-(1H-pyrazol-1-yl)pentanal.

Hydrosilylation : The addition of a silicon hydride (R₃Si-H) across the alkyne can be catalyzed by various transition metals, such as platinum or rhodium complexes. This reaction can produce a mixture of α- and β-vinylsilanes, with the specific isomer depending on the catalyst and reaction conditions.

Hydrohalogenation : The addition of hydrogen halides (H-X) to the terminal alkyne typically follows Markovnikov's rule, where the hydrogen adds to the terminal carbon and the halide adds to the internal carbon, yielding a 2-halo-1-alkene derivative. In the case of this compound, this would lead to 1-(4-halopent-4-en-1-yl)-1H-pyrazole.

Reaction TypeReagent(s)Expected Major ProductRegioselectivity
Hydroboration-Oxidation1. BH₃-THF or 9-BBN2. H₂O₂, NaOH5-(1H-pyrazol-1-yl)pentanalAnti-Markovnikov
HydrosilylationHSiCl₃, Speier's catalyst1-(4-(trichlorosilyl)pent-4-en-1-yl)-1H-pyrazoleMarkovnikov (β-addition)
HydrohalogenationHBr1-(4-bromopent-4-en-1-yl)-1H-pyrazoleMarkovnikov

Carbon-Carbon Bond Forming Reactions Involving the Alkyne (e.g., Sonogashira Coupling, Heck Coupling)

The terminal alkyne is an excellent handle for forming new carbon-carbon bonds, most notably through palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling : This reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper complexes and is carried out in the presence of a base. libretexts.org Reacting this compound with an aryl halide, such as iodobenzene, under Sonogashira conditions would yield a diarylalkyne derivative, specifically 1-(5-phenylpent-4-yn-1-yl)-1H-pyrazole. researchgate.net This reaction is exceptionally versatile for building complex molecular architectures. mdpi.com

Heck Coupling : The classical Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While the direct Heck coupling of terminal alkynes is less common than with alkenes, related palladium-catalyzed processes exist that can involve alkynes. mdpi.com However, for the direct formation of a C(sp²)-C(sp) bond from a terminal alkyne, the Sonogashira coupling is the most direct and widely used method. libretexts.org

Reaction NameCoupling PartnerCatalyst SystemProduct
Sonogashira CouplingIodobenzenePd(PPh₃)₂Cl₂, CuI, Et₃N1-(5-phenylpent-4-yn-1-yl)-1H-pyrazole
Sonogashira CouplingVinyl BromidePd(PPh₃)₄, CuI, Amine Base1-(hept-6-en-4-yn-1-yl)-1H-pyrazole

Cycloaddition Reactions (e.g., Diels-Alder, [2+2+2] Cycloadditions)

The alkyne moiety in this compound can participate as a 2π component in various cycloaddition reactions to form new ring systems.

Diels-Alder Reaction : The alkyne can function as a dienophile in a [4+2] cycloaddition with a conjugated diene. For example, reaction with a diene like cyclopentadiene would require elevated temperatures and result in the formation of a bicyclic adduct. The reactivity of the alkyne as a dienophile can be enhanced by the presence of electron-withdrawing groups, which are absent in this specific molecule, potentially requiring forcing conditions. organic-chemistry.orgresearchgate.net

[3+2] Cycloaddition : Beyond the CuAAC reaction, alkynes can undergo [3+2] cycloadditions with other 1,3-dipoles, such as nitrile imines or sydnones, to form five-membered heterocyclic rings like pyrazoles. nih.govnih.govacs.org

[2+2+2] Cycloaddition : Transition metal catalysts, particularly those based on rhodium, cobalt, or nickel, can mediate the [2+2+2] cycloaddition of three alkyne units, or two alkynes and an alkene or nitrile, to form substituted benzene or pyridine (B92270) rings, respectively. The terminal alkyne of this compound could be a substrate in such reactions, leading to highly substituted aromatic systems.

Reaction TypeReagentProduct Type
Diels-Alder [4+2]CyclopentadieneBicyclic alkene
[3+2] CycloadditionNitrile ImineSubstituted pyrazole
[2+2+2] Cycloaddition2x Acetylene (B1199291) (Co catalyst)Substituted benzene

Synergistic Reactivity Between Pyrazole and Alkyne Moieties

The proximity of the pyrazole ring and the terminal alkyne, connected by a flexible alkyl chain, enables unique reactivity profiles where both functional groups participate in a concerted or sequential manner.

Intramolecular Cyclizations and Cascade Reactions

The pyrazole ring, specifically the N2 nitrogen, can act as an internal nucleophile, attacking the alkyne moiety if the latter is appropriately activated. This can lead to the formation of fused heterocyclic systems.

For instance, electrophilic activation of the alkyne can trigger an intramolecular cyclization. Studies on related N-alkynyl azoles have shown that such cyclizations can be promoted by various reagents. nih.gov Electrophilic reagents like iodine can activate the triple bond, leading to a 6-endo-dig cyclization where the pyrazole nitrogen attacks the internal carbon of the alkyne, forming a fused, iodinated dihydropyrazolo[1,5-a]pyridinium system. beilstein-journals.org Similarly, other transition metal catalysts (e.g., palladium, gold) or Brønsted acids can promote such cyclizations, providing access to a range of fused pyrazole derivatives. acs.org These reactions are powerful methods for rapidly building molecular complexity from a linear precursor.

Reaction TypeReagent/CatalystIntermediate/Activated SpeciesProduct
Electrophilic CyclizationIodine (I₂)Iodonium ion intermediateFused dihydropyrazolo[1,5-a]pyridinium salt
Nucleophilic CyclizationStrong Base (e.g., t-BuOK)Allenyl intermediateFused pyrido-pyrazole derivative nih.gov

Chemo- and Regioselectivity in Dual Functionalization

When subjecting this compound to reaction conditions that could potentially modify both the pyrazole and the alkyne, the chemo- and regioselectivity become critical. semanticscholar.orgmdpi.com The outcome is dictated by the nature of the reagents and the inherent reactivity of the two functional groups. nih.gov

Alkyne-Selective Reactions : The terminal C-H bond of the alkyne is weakly acidic and can be selectively deprotonated with a strong base (e.g., n-BuLi) to form an acetylide. This nucleophile can then react with various electrophiles (e.g., alkyl halides, aldehydes) without affecting the pyrazole ring. Similarly, catalysts with high affinity for alkynes, such as copper(I) in click chemistry or palladium/copper in Sonogashira couplings, will preferentially activate the alkyne over the pyrazole ring. eurjchem.com

Pyrazole-Selective Reactions : The pyrazole ring can undergo electrophilic aromatic substitution, typically at the C4 position. Under certain conditions, such as nitration or halogenation, it might be possible to functionalize the pyrazole ring while leaving the alkyne intact, although the alkyne itself is also reactive towards many electrophiles. Regioselective metalation of the pyrazole ring, followed by quenching with an electrophile, is another strategy to achieve pyrazole-specific functionalization.

Controlling the selectivity often relies on a careful choice of reaction conditions (temperature, solvent, catalyst) to exploit the subtle differences in reactivity between the two moieties. mdpi.com For example, a reaction favoring a nucleophilic attack would likely target the alkyne, whereas a reaction involving deprotonation could target either the alkyne C-H or a C-H on the pyrazole ring, depending on the base strength and kinetic vs. thermodynamic control.

Reaction Stereochemistry and Enantioselective Transformations

Detailed research findings regarding the reaction stereochemistry and enantioselective transformations of this compound are not available in the current body of scientific literature.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 1 Pent 4 Yn 1 Yl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-(pent-4-yn-1-yl)-1H-pyrazole. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial relationships of all atoms can be determined.

While 1D ¹H and ¹³C NMR provide initial information on the number and type of proton and carbon environments, 2D NMR experiments are essential for assembling the molecular puzzle. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, COSY would reveal correlations between the protons of the pentynyl chain: H-1' with H-2', and H-2' with H-3'. It would also show the coupling between the adjacent protons on the pyrazole (B372694) ring, H-4 and H-5, and H-4 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom to which it is attached. pressbooks.pubnih.gov It provides unambiguous one-bond C-H connectivity. For instance, the signal for the H-3 proton of the pyrazole ring will show a cross-peak with the C-3 carbon signal, the H-1' protons with the C-1' carbon, and so on for every C-H bond in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connectivity (2-3 bonds), which establishes how different fragments of the molecule are connected. youtube.comnih.gov The key correlation for this molecule would be between the protons on the methylene (B1212753) group attached to the pyrazole nitrogen (H-1') and the pyrazole ring carbons C-3 and C-5. This confirms the point of attachment and the 1-substitution pattern of the pyrazole ring. Other important correlations would include the terminal alkyne proton (H-5') showing a cross-peak to the sp-hybridized carbons C-4' and C-5'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, regardless of their bonding connectivity. slideshare.net A key expected correlation would be between the protons on the C-1' methylene group of the side chain and the H-5 proton of the pyrazole ring, confirming their spatial closeness, which is consistent with the proposed structure.

The 1D ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus. The expected chemical shifts (δ) in parts per million (ppm) are based on the known values for pyrazole and alkyne moieties. conicet.gov.arrsc.orgresearchgate.net

¹H NMR: The aromatic region would display three distinct signals for the pyrazole ring protons. H-5 is typically the most deshielded, appearing as a doublet around δ 7.6 ppm. The H-3 proton signal is expected around δ 7.4 ppm (doublet), while the H-4 proton, being the most shielded, should appear as a triplet around δ 6.2 ppm. researchgate.net The aliphatic and alkyne protons of the pentynyl chain would appear further upfield. The N-CH₂ group (H-1') is expected around δ 4.2 ppm (triplet). The terminal alkyne proton (H-5') would appear as a triplet around δ 2.0 ppm, and the remaining methylene groups (H-2' and H-3') would be found in the δ 2.0-2.4 ppm range.

¹³C NMR: The pyrazole ring carbons (C-3, C-4, C-5) are expected to resonate in the aromatic region (δ 105-140 ppm). cdnsciencepub.com The sp-hybridized carbons of the alkyne (C-4' and C-5') would appear around δ 70-85 ppm. The methylene carbons of the side chain (C-1', C-2', C-3') would be observed in the upfield region, typically between δ 15-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H-3 ~7.4 d -
C-3 - - ~139
H-4 ~6.2 t -
C-4 - - ~106
H-5 ~7.6 d -
C-5 - - ~128
H-1' ~4.2 t -
C-1' - - ~49
H-2' ~2.1 p -
C-2' - - ~29
H-3' ~2.3 dt -
C-3' - - ~18
C-4' - - ~83
H-5' ~2.0 t -
C-5' - - ~70

d = doublet, t = triplet, p = pentet, dt = doublet of triplets

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides direct evidence for the presence of the key functional groups: the pyrazole ring and the terminal alkyne. IR and Raman are complementary techniques; IR spectroscopy is sensitive to changes in dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. nih.govresearchgate.net

The IR spectrum of this compound is expected to show several characteristic absorption bands. nih.govnih.gov The most diagnostic peaks are those from the alkyne group. orgchemboulder.comjove.com A strong and sharp absorption band around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration of the terminal alkyne. libretexts.orgdummies.com A second, weaker but sharp, band is expected in the range of 2100-2150 cm⁻¹ due to the C≡C triple bond stretch. youtube.com

The pyrazole ring gives rise to several bands, including C-H aromatic stretching vibrations typically found just above 3100 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the heterocyclic ring are expected to appear in the 1400-1600 cm⁻¹ region. researchgate.netmdpi.com The aliphatic C-H stretching vibrations from the methylene groups of the pentynyl chain will produce signals in the 2850-2960 cm⁻¹ range.

In Raman spectroscopy, the C≡C stretching vibration of the alkyne is often a strong and sharp signal, making it an excellent diagnostic peak, typically appearing around 2100 cm⁻¹. nih.govresearchgate.netacs.org The pyrazole ring vibrations are also Raman active. stfc.ac.ukresearchgate.net

Table 2: Characteristic Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Intensity
Terminal Alkyne ≡C-H Stretch ~3300 IR Strong, Sharp
Pyrazole Ring C-H Stretch ~3120 IR Medium
Alkyl Chain C-H Stretch 2850-2960 IR Medium-Strong
Terminal Alkyne C≡C Stretch ~2120 IR / Raman Weak (IR), Strong (Raman)
Pyrazole Ring C=N, C=C Stretch 1400-1600 IR / Raman Medium
Pyrazole Ring Ring Deformation 800-1200 IR Medium
Terminal Alkyne ≡C-H Bend 610-700 IR Strong, Broad

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. uni-rostock.debioanalysis-zone.com For this compound, the molecular formula is C₈H₁₀N₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074), the calculated monoisotopic mass is 134.084399. An experimentally determined mass from an HRMS instrument (such as FT-ICR or Orbitrap) that matches this theoretical value to within a few parts per million confirms the molecular formula. nih.govnih.govresearchgate.net

The fragmentation pattern observed in the mass spectrum can also provide structural information. libretexts.orgchemguide.co.uk For N-alkyl pyrazoles, common fragmentation pathways include cleavage of the N-alkyl bond and fragmentation of the side chain. openresearchlibrary.orgresearchgate.netresearchgate.net The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at m/z 134, with other significant fragments corresponding to the loss of parts of the pentynyl chain.

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. In the analysis of this compound, electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecule, yielding a characteristic pattern that is instrumental for its structural confirmation.

The molecular ion peak (M+) would be observed at m/z 134, corresponding to the molecular weight of this compound. The fragmentation of the parent ion is influenced by the stability of the resulting fragments. chemguide.co.uklibretexts.org The pyrazole ring and the pentynyl side chain would dictate the primary fragmentation pathways.

A plausible fragmentation pattern would involve the initial loss of the terminal alkyne proton, followed by rearrangements. Cleavage of the bond between the pyrazole ring and the pentyl chain is also a likely fragmentation pathway, leading to the formation of a pyrazolyl radical and a pentynyl cation or vice versa. The stability of the resulting carbocations and radical species governs the relative abundance of the fragment ions observed in the mass spectrum. libretexts.org

Key fragmentation pathways for pyrazole derivatives often involve the cleavage of the N-N bond and the loss of molecular nitrogen (N2). Additionally, the substituent on the nitrogen atom can undergo characteristic fragmentation. For the pentynyl substituent, fragmentation could occur along the alkyl chain, leading to a series of peaks separated by 14 Da (corresponding to CH2 units).

A hypothetical fragmentation pattern for this compound is presented in the table below. The base peak in the spectrum is often the most stable fragment ion. libretexts.org

m/z Proposed Fragment Notes
134[C8H10N2]+•Molecular Ion (M+)
133[C8H9N2]+Loss of a hydrogen radical
95[C5H5N2]+Cleavage of the pentyl chain at the C-N bond
67[C4H5N]+Fragmentation of the pyrazole ring
68[C4H6N2]+Pyrazole ring fragment
39[C3H3]+Propargyl cation, a common fragment for terminal alkynes

Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation

Note: This table represents a predicted fragmentation pattern based on general principles of mass spectrometry and known fragmentation of pyrazoles and alkynes. Actual experimental data would be required for confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govmdpi.comresearchgate.net

For this compound or its crystalline derivatives, single-crystal X-ray diffraction analysis would reveal the exact conformation of the pentynyl chain relative to the pyrazole ring. It would also elucidate the packing of the molecules in the crystal lattice. mdpi.com The crystal structure of derivatives of 1H-pyrazole has been reported to exhibit various hydrogen-bonding motifs, leading to the formation of dimers, trimers, or catemeric chains. mdpi.comresearchgate.net

The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with X-rays, and the diffraction pattern is collected. The resulting data is processed to generate an electron density map, from which the atomic positions can be determined and refined. cardiff.ac.uk

The crystallographic data obtained would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the asymmetric unit. nih.gov This information is crucial for understanding the solid-state properties of the material and for computational modeling studies.

Crystallographic Parameter Information Provided
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal lattice.
Space GroupThe symmetry elements present in the crystal structure.
Atomic CoordinatesThe precise position of each atom within the unit cell.
Bond Lengths and AnglesThe geometry of the molecule.
Intermolecular InteractionsDetails on how molecules are arranged and interact with each other in the crystal.

Interactive Data Table: Information from X-ray Crystallography

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. For the analysis of this compound and its derivatives, both gas and liquid chromatography coupled with mass spectrometry are highly valuable.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com this compound is expected to be amenable to GC-MS analysis. In this technique, the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. chromatographyonline.com The separated components then enter the mass spectrometer for detection and identification.

GC-MS is particularly useful for assessing the purity of a sample, as it can separate the target compound from starting materials, byproducts, and solvents. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions, while the mass spectrum provides definitive identification. mmu.ac.uk For quantitative analysis, a calibration curve can be constructed using standards of known concentration. mdpi.com

LC-MS is a versatile technique that is suitable for a wide range of compounds, including those that are not volatile or are thermally labile. nih.govresearchgate.net In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. Separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase of the LC column. researchgate.net The eluent from the LC column is then introduced into the mass spectrometer for detection.

LC-MS is a valuable tool for monitoring reaction progress, identifying intermediates, and purifying products. nih.gov Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used depending on the polarity and nature of the analyte. researchgate.net For complex mixtures containing derivatives of this compound, LC-MS/MS can be employed for enhanced selectivity and sensitivity. epa.gov

Technique Principle Application for this compound
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.Purity assessment, identification of volatile impurities, and quantification.
LC-MS Separation of compounds in the liquid phase followed by mass analysis.Analysis of non-volatile derivatives, reaction monitoring, and purification.

Interactive Data Table: Chromatographic Techniques

Advanced Chiroptical Spectroscopies (if chiral derivatives are studied)

Should chiral derivatives of this compound be synthesized, for instance, by introducing a stereocenter in the pentynyl chain or by substitution on the pyrazole ring leading to atropisomerism, advanced chiroptical spectroscopic techniques would be essential for their stereochemical characterization. These techniques include Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of chiral molecules. VCD spectroscopy, the vibrational analogue of CD, provides stereochemical information from the infrared region of the electromagnetic spectrum. These experimental data, when compared with quantum chemical calculations, can be used to assign the absolute configuration of enantiomers.

At present, there is no information available in the surveyed literature regarding the synthesis or chiroptical analysis of chiral derivatives of this compound.

Computational and Theoretical Studies on 1 Pent 4 Yn 1 Yl 1h Pyrazole

Quantum Chemical Calculations

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)

No published data is available on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, or the charge distribution for 1-(pent-4-yn-1-yl)-1H-pyrazole. Such analyses would typically be performed using DFT to understand the molecule's electronic behavior, reactivity, and potential as an electron donor or acceptor.

Molecular Geometry Optimization and Conformer Analysis

Detailed studies on the optimized molecular geometry, bond lengths, bond angles, and conformational analysis of this compound have not been reported. This type of investigation is crucial for understanding the molecule's three-dimensional structure and steric properties.

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)

There are no available computational predictions for the NMR chemical shifts (¹H and ¹³C) or the infrared (IR) vibrational frequencies for this compound. These theoretical predictions are valuable for complementing and interpreting experimental spectroscopic data.

Reaction Mechanism Elucidation via Computational Chemistry

Kinetic and Thermodynamic Parameters from DFT Calculations

No data has been published regarding the kinetic (e.g., activation energies) and thermodynamic (e.g., reaction enthalpies and Gibbs free energies) parameters for reactions involving this compound, as determined by DFT calculations.

Molecular Dynamics Simulations

There are no specific molecular dynamics simulation studies published in the peer-reviewed literature for this compound. Such studies would be necessary to provide data-driven insights into its dynamic behavior.

Conformational Flexibility of the Pent-4-yn-1-yl Chain

Without dedicated computational studies, a detailed quantitative analysis of the conformational flexibility of the pent-4-yn-1-yl chain is not possible. A proper investigation would require computational methods to explore the potential energy surface and identify stable conformers, which has not been performed for this molecule.

Solvation Effects on Molecular Behavior

The impact of different solvents on the molecular behavior of this compound has not been specifically modeled or experimentally determined. While general principles of solvation chemistry can be applied, specific data on how solvents would influence the conformation and electronic structure of this particular compound are absent from the literature. Research on other pyrazole (B372694) derivatives has shown that solvation can influence their properties, but these findings cannot be directly extrapolated with high accuracy. dntb.gov.ua

Structure-Reactivity Relationships and Design Principles

Specific structure-reactivity relationships for this compound have not been established. The unique combination of the pyrazole ring and the terminal alkyne in the pent-4-yn-1-yl chain suggests a rich and complex reactivity profile, but this has not been computationally explored.

Predicting Reactivity Hotspots and Selectivity

Computational models to predict reactivity hotspots, such as mapping the electrostatic potential or calculating frontier molecular orbitals, have not been applied to this compound. Therefore, a scientifically rigorous prediction of its reactive sites and the selectivity of its potential reactions is not feasible at this time. While general knowledge of pyrazole and alkyne chemistry can suggest potential reactivity, specific computational predictions are lacking.

Advanced Applications in Chemical Synthesis and Materials Science Non Biological

1-(pent-4-yn-1-yl)-1H-pyrazole as a Versatile Synthetic Building Block

The presence of two distinct reactive sites, the nucleophilic nitrogen atoms of the pyrazole (B372694) ring and the electrophilic triple bond of the alkyne, allows for orthogonal chemical modifications. This dual reactivity is the foundation of its utility as a versatile synthetic building block.

The pyrazole moiety and the terminal alkyne in this compound serve as reactive handles for the construction of more elaborate heterocyclic frameworks. The alkyne group is particularly amenable to cycloaddition reactions. For instance, the Huisgen 1,3-dipolar cycloaddition of the terminal alkyne with azides, a cornerstone of "click chemistry," can be employed to synthesize 1,2,3-triazole-linked pyrazole derivatives. This reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. nih.gov

Furthermore, the alkyne can participate in transition-metal-catalyzed cycloadditions. For example, rhodium-catalyzed [3+2] cycloaddition with hydrazines can lead to the formation of new pyrazole rings. organic-chemistry.org Intramolecular 1,3-dipolar cycloaddition reactions of alkyne-tethered tosylhydrazones have also been reported to produce fused polycyclic pyrazoles. acs.org These strategies open avenues to novel, complex heterocyclic systems with potential applications in medicinal chemistry and materials science.

Pyrazole-4-carbaldehydes, which can be conceptually derived from the functionalization of the pyrazole ring, are versatile precursors for the synthesis of various pyrazole-fused heterocyclic systems. semanticscholar.orgsemanticscholar.org This highlights the potential of the pyrazole ring in this compound to be a foundation for building fused ring systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. semanticscholar.org

Reaction TypeReactant with AlkyneResulting HeterocycleReference
1,3-Dipolar CycloadditionAzide (B81097)1,2,3-Triazole nih.gov
[3+2] CycloadditionHydrazine (B178648)Pyrazole organic-chemistry.org
Intramolecular CycloadditionTosylhydrazoneFused Polycyclic Pyrazole acs.org

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. mdpi.com The dual functionality of this compound makes it an ideal candidate for such reactions.

The terminal alkyne can be a key component in MCRs for the synthesis of highly substituted pyrazoles. beilstein-journals.orgnih.govnih.govrsc.org For instance, a three-component reaction involving a terminal alkyne, an acyl chloride, and a hydrazine can be used to construct a new pyrazole ring. nih.gov This allows for the rapid generation of molecular complexity from simple starting materials.

The pyrazole ring itself can also participate in MCRs. For example, the synthesis of densely substituted dihydropyrano[2,3-c]pyrazoles has been achieved through a four-component reaction of aldehydes, acyl hydrazides, and malononitrile in water. rsc.org While this example does not directly involve the alkyne, it showcases the reactivity of the pyrazole core in building complex molecular scaffolds.

MCR ComponentsResulting ScaffoldKey Features
Terminal Alkyne, Acyl Chloride, HydrazineHighly Substituted PyrazoleHigh atom economy, rapid complexity generation
Aldehyde, Acyl Hydrazide, Malononitrile, HydrazineDihydropyrano[2,3-c]pyrazoleGreen reaction medium (water)

Potential in Polymer and Materials Chemistry

The unique properties of this compound, particularly the presence of the terminal alkyne and the coordinating pyrazole ring, make it a promising monomer and building block for the development of advanced polymers and materials.

The terminal alkyne group is a versatile functional handle for polymerization. It can undergo polymerization through various mechanisms, including those catalyzed by transition metals, to form polymers with conjugated backbones. These polymers often exhibit interesting electronic and optical properties. royal-chem.com

More specifically, the alkyne functionality is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction can be used to incorporate the pyrazole-containing unit into a polymer backbone by reacting it with a difunctional azide monomer. This approach allows for the synthesis of well-defined polymer architectures with high efficiency and under mild conditions. nih.govresearchgate.net Pyrazole-containing polymers have been synthesized for various applications, showcasing the utility of the pyrazole moiety in polymer science. nih.gov

Polymerization MethodKey FeaturePotential Polymer Property
Alkyne PolymerizationConjugated backboneElectronic and optical activity
Click Chemistry (CuAAC)High efficiency, mild conditionsWell-defined architecture

The nitrogen atoms of the pyrazole ring in this compound are excellent coordinating sites for metal ions. This property allows the molecule to act as a linker or ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgresearchgate.netdigitellinc.comuninsubria.itresearchgate.net

MOFs are crystalline materials with high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis. researchgate.net The pentynyl chain provides a flexible spacer, and the terminal alkyne could be further functionalized post-synthesis of the MOF to introduce additional functionalities within the pores. Pyrazole-based MOFs have been shown to be promising for various applications, including gas separation. rsc.org

Coordination polymers, which can be one-, two-, or three-dimensional, can be formed by the self-assembly of metal ions and the pyrazole-containing ligand. The structure and properties of these polymers can be tuned by changing the metal ion, the ligand, or the reaction conditions. nih.gov

Use as a Ligand in Catalysis

The pyrazole moiety is a well-established ligand in coordination chemistry and catalysis. upi.edursc.orgnih.govnih.govlifechemicals.comresearchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to a wide range of transition metals, and the resulting metal complexes can exhibit catalytic activity in various organic transformations.

The this compound can act as a monodentate ligand through one of its nitrogen atoms. More interestingly, the terminal alkyne can be functionalized to create multidentate ligands. For example, a second coordinating group could be introduced at the alkyne terminus, leading to the formation of a chelating ligand. Such ligands can form stable complexes with transition metals, which can then be used as catalysts.

Pyrazole-based ligands have been successfully employed in a variety of catalytic reactions, including transfer hydrogenation. rsc.org The electronic properties of the pyrazole ring can be tuned by introducing substituents, which in turn can influence the catalytic activity of the corresponding metal complex. The alkyne group in this compound offers a convenient handle for such modifications.

Metal ComplexCatalytic ApplicationAdvantage of Pyrazole Ligand
ManganeseTransfer HydrogenationImproved efficiency
PalladiumCross-coupling reactionsStability and tunability
RutheniumC-H functionalizationVersatility

Development of Chemosensors and Probes (Non-Biological Sensing)

Pyrazole derivatives are highly effective scaffolds for the development of chemosensors, particularly for the detection of metal ions. nih.govnih.gov Their ability to form stable complexes with a wide range of cations, combined with their favorable photophysical properties, makes them ideal candidates for fluorescent and colorimetric probes. scispace.comrsc.org The this compound structure provides a pyrazole binding site and an alkyne handle for attaching a signaling unit (fluorophore).

The sensing mechanism of pyrazole-based probes relies on the modulation of their optical and electronic properties upon binding to an analyte. When the pyrazole nitrogen atoms coordinate to a metal ion, the electronic structure of the molecule is perturbed, leading to a change in its absorption or fluorescence spectrum.

Common photophysical mechanisms involved include:

Photoinduced Electron Transfer (PET): In a PET sensor, the pyrazole binding unit is linked to a fluorophore. In the "off" state, fluorescence is quenched because an electron is transferred from the pyrazole (donor) to the excited fluorophore (acceptor). Upon binding a cation, the energy levels of the pyrazole's orbitals are lowered, inhibiting this electron transfer and "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): In ICT sensors, the molecule has an electron-donating part and an electron-accepting part connected by a π-conjugated system. Analyte binding can enhance the ICT character, leading to a significant shift in the emission wavelength (ratiometric sensing).

Chemiosensitive Ratiometric Probes: By linking this compound to a suitable dye via its alkyne terminus, a ratiometric sensor can be constructed. Analyte binding would cause a shift in the emission wavelength, allowing for detection based on the ratio of fluorescence intensities at two different wavelengths, which is more reliable than single-intensity measurements.

The table below provides examples of pyrazole-based chemosensors and their response to specific metal ions.

Pyrazole Derivative TypeTarget AnalyteSensing MechanismObservable Change
Pyrazole-Coumarin ConjugateAl³⁺Chelation-Enhanced Fluorescence (CHEF)Strong fluorescence enhancement
Pyrazoline-Naphthalene ConjugateHg²⁺PET"Turn-on" fluorescence response nih.gov
Fused Pyrazole-PyridineAl³⁺ICTShift in absorption spectrum and fluorescence enhancement nih.gov

Application in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. While N-unsubstituted pyrazoles are well-known for forming hydrogen-bonded assemblies like dimers and trimers, the N1-substituted this compound participates in supramolecular chemistry through different mechanisms. nih.govresearchgate.net

The key roles of this molecule in supramolecular chemistry include:

Hydrogen Bond Acceptor: The pyridine-like nitrogen atom at the 2-position of the pyrazole ring can act as a hydrogen bond acceptor, allowing it to interact with donor molecules to form co-crystals and other assemblies. researchgate.net

Covalent Assembly via Click Chemistry: The terminal alkyne is a premier functional group for building large, well-defined supramolecular structures. Using reactions like the CuAAC, it can be covalently linked to molecules containing azide groups to form complex architectures such as macrocycles, cages, and metal-organic frameworks (MOFs).

Coordination-Driven Self-Assembly: The pyrazole moiety can coordinate to metal ions that serve as nodes, while the rest of the molecule acts as a linker. If the molecule is first functionalized via its alkyne to create a ditopic ligand (e.g., by attaching another pyrazole), it can be used to construct metallo-supramolecular polygons and polyhedra through self-assembly with appropriate metal precursors.

The combination of a metal-coordinating unit and a highly versatile reactive group makes this compound a valuable component for the rational design of complex functional materials and supramolecular systems.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future efforts will likely focus on developing more efficient and environmentally benign methods for the synthesis of 1-(pent-4-yn-1-yl)-1H-pyrazole and its analogs. The emphasis will be on increasing atom economy, reducing waste, and utilizing milder reaction conditions.

Modern synthetic techniques such as visible-light photoredox catalysis and electrochemistry offer green and powerful alternatives to traditional synthetic methods. acs.orgrsc.org Photoredox catalysis, for instance, can enable novel reaction pathways for constructing the pyrazole (B372694) ring or for its subsequent functionalization under mild conditions, often using air as a terminal oxidant. acs.orgorganic-chemistry.org Research has demonstrated the use of relay visible-light photoredox catalysis for the synthesis of complex pyrazole derivatives from simple precursors through formal [4+1] annulation. acs.orgacs.org This strategy could be adapted to create precursors for this compound in a more step-economical manner.

Electrosynthesis represents another promising frontier. rsc.org It avoids the need for stoichiometric chemical oxidants or reductants, replacing them with electrons, which is an inherently greener approach. thieme-connect.com Electrochemical methods have been successfully applied to the functionalization of C-H and N-H bonds in pyrazole derivatives, including halogenation and N-N coupling. mdpi.com Future work could explore the direct electrochemical synthesis of the pyrazole core or the oxidative aromatization of pyrazoline precursors, which has been shown to be scalable and efficient. rsc.org The use of inexpensive materials like sodium chloride as both a redox mediator and electrolyte further enhances the sustainability of this approach. rsc.org

Biocatalysis is an emerging area in green chemistry that utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and efficiency under mild, aqueous conditions. While still a developing field for pyrazole synthesis, the use of biocatalysts offers a highly sustainable route. researchgate.net Future research could focus on discovering or engineering enzymes capable of catalyzing the cyclocondensation reactions that form the pyrazole ring. One-pot multicomponent reactions facilitated by novel biocatalysts, such as those derived from eggshells, have been shown to be effective for synthesizing related heterocyclic structures like pyrano[2,3-c]pyrazoles and could be adapted for the synthesis of simpler pyrazole cores. researchgate.net

Designing Derivatives with Tunable Chemical Reactivity

The structure of this compound is ripe for derivatization to create a library of new molecules with tailored properties. The terminal alkyne group is a particularly attractive handle for modification via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the molecule to other chemical entities. The pyrazole ring itself can be functionalized at various positions. chim.it

Future research will focus on designing derivatives where substituents on the pyrazole ring modulate the electronic properties and, therefore, the reactivity of the alkyne. Conversely, transformations of the alkyne group can influence the chemical environment of the pyrazole core. This dual functionality allows for the creation of derivatives with precisely tuned reactivity for applications in medicinal chemistry, where pyrazoles are known to be key components in drugs targeting a range of diseases, or as ligands in catalysis. nih.govnih.govnih.gov For example, introducing electron-withdrawing or electron-donating groups to the pyrazole ring can alter the molecule's utility as a ligand for metal complexes. chim.it

Integration into Advanced Functional Materials

The bifunctional nature of this compound makes it an excellent building block for advanced functional materials. The pyrazole moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of metals. nih.gov The terminal alkyne provides a reactive site for polymerization or for grafting the molecule onto surfaces and polymer backbones.

Future research will explore the use of this compound in creating:

Metal-Organic Frameworks (MOFs): The pyrazole can act as a linker, coordinating with metal ions to form porous, crystalline materials with applications in gas storage, separation, and catalysis.

Functional Polymers: The alkyne group can be polymerized or used in post-polymerization modification to introduce the pyrazole unit into advanced polymers. These materials could have applications as responsive materials, sensors, or catalysts.

Surface Modification: The molecule can be anchored to surfaces via the alkyne group to create tailored interfaces with specific chemical properties, useful in chromatography, sensing, or as anti-corrosion coatings.

Expanding the Scope of Computational Studies

Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules. eurasianjournals.comeurasianjournals.com For this compound and its derivatives, computational methods can provide deep insights into their electronic structure, reactivity, and potential interactions with biological targets or materials. eurasianjournals.com

Future computational work should focus on:

Density Functional Theory (DFT): To calculate electronic properties, predict reaction mechanisms, and understand the stability of different conformations and derivatives. eurasianjournals.comnih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule and its derivatives, particularly how they interact with solvents, surfaces, or biological macromolecules like enzymes. eurasianjournals.com

Molecular Docking: To predict the binding modes and affinities of derivatives with biological targets, accelerating the drug discovery process. nih.govnih.gov

These studies will guide synthetic efforts by identifying the most promising derivatives for specific applications and providing a theoretical framework for understanding their experimental behavior. eurasianjournals.comeurasianjournals.com

Exploration of Unconventional Reaction Pathways for Derivatization

Moving beyond standard functionalization, future research could investigate unconventional reaction pathways to unlock novel chemical space for derivatives of this compound. This includes exploring photochemical transformations, electrochemically induced reactions, and complex molecular rearrangements.

For example, visible-light-induced C–N bond cleavage has been demonstrated in fused pyrazole systems, offering a mild, catalyst-free method to generate densely substituted pyrazoles. nih.gov Other research has shown that pyrazole rings can undergo electrocatalyzed N–N coupling and ring cleavage, leading to new heterocyclic compounds. thieme-connect.com Investigating such pathways for this compound could lead to the discovery of unprecedented molecular scaffolds. The study of unusual rearrangements, such as those involving pyrazole nitrenes, could also provide access to novel isomers and functionalized products that are inaccessible through traditional synthetic routes. mdpi.com

Q & A

Q. Basic

  • NMR Spectroscopy : Assigns substituent positions via chemical shifts (e.g., alkyne proton at δ ~2.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Thermal Analysis (TGA/DSC) : Assesses decomposition temperatures and stability .
TechniquePurposeReference
NMRConfirm structure and substituents
MSMolecular weight verification
TGA/DSCThermal stability and decomposition

How does the pent-4-yn-1-yl substituent influence the compound’s reactivity in click chemistry or cross-coupling reactions?

Advanced
The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or material functionalization . In cross-coupling (e.g., Sonogashira), the alkyne acts as a directing group, requiring palladium/copper catalysts. Reactivity is pH-sensitive; basic conditions prevent protonation of the alkyne .

What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

Q. Basic

  • Cytotoxicity Assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .
  • Antimicrobial Screening : Broth microdilution for MIC determination .
Assay TypeTarget ActivityReference
CytotoxicityCancer cell viability
Enzyme InhibitionKinase/protease activity

How can DFT calculations model the electronic properties or binding interactions of this compound?

Advanced
Density Functional Theory (DFT) predicts HOMO-LUMO gaps (reactivity) and electrostatic potential maps (nucleophilic/electrophilic sites). For binding studies, molecular docking with proteins (e.g., COX-2) identifies key interactions (hydrogen bonds, π-stacking) . Software like Gaussian or ORCA is used with B3LYP/6-31G* basis sets .

What are the recommended storage conditions to ensure compound stability?

Basic
Store under inert atmosphere (N₂/Ar) at –20°C to prevent alkyne oxidation. Avoid exposure to moisture (hygroscopic degradation) or strong acids/bases .

ConditionRequirementReference
Temperature–20°C, dark
AtmosphereInert gas (N₂/Ar)

How can regioselectivity challenges during substitution on the pyrazole ring be addressed?

Advanced
Use directing groups (e.g., ester at C-5) to control substitution at C-3 or C-4. Microwave-assisted synthesis improves regioselectivity via rapid heating . Computational tools (e.g., Hammett plots) predict substituent effects on reaction pathways .

What mechanistic insights explain the compound’s reactivity in halogenation or oxidation reactions?

Advanced
Halogenation (e.g., bromination) occurs via electrophilic aromatic substitution, favored by electron-donating groups. Oxidation of the alkyne to diketone requires strong oxidants (e.g., KMnO₄) under acidic conditions, monitored by IR for carbonyl formation .

How do structural modifications (e.g., fluorination) alter the compound’s bioactivity compared to analogs?

Advanced
Fluorination at the phenyl ring enhances metabolic stability and membrane permeability. Comparative studies using SAR (Structure-Activity Relationship) models quantify changes in IC₅₀ values or logP .

What strategies improve reproducibility in multi-step syntheses of this compound?

Q. Advanced

  • Stepwise Purification : Column chromatography after each step to isolate intermediates .
  • In-line Analytics : Use of HPLC or FTIR for real-time monitoring .
  • Standardized Protocols : Detailed logs of solvent purity, catalyst batch, and reaction time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.